molecular formula C₁₀H₈O₇S₂ . (Na)ₓ B147199 3-Hydroxynaphthalene-2,7-disulphonic acid CAS No. 148-75-4

3-Hydroxynaphthalene-2,7-disulphonic acid

Cat. No. B147199
CAS RN: 148-75-4
M. Wt: 304.302299
InChI Key: USWINTIHFQKJTR-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-2,7-disulphonic acid is a naphthalene derivative characterized by the presence of hydroxyl and sulphonyl functional groups on the naphthalene ring system. Although the provided papers do not directly discuss this compound, they do provide insights into similar naphthalene sulfonic acid derivatives, which can be used to infer some of the properties and reactions of 3-hydroxynaphthalene-2,7-disulphonic acid.

Synthesis Analysis

The synthesis of naphthalene sulfonic acid derivatives often involves sulfonation reactions. For instance, the sulphonation of 2-methylnaphthalene results in the formation of various monosulphonic acids, indicating that sulfonation can occur at multiple positions on the naphthalene ring . Similarly, the synthesis of 2-hydroxy-3-carboxynaphthalene-6-sulphonic acid from 1-amino-2-hydroxynaphthalene-3-carboxylic acid involves sulphonation followed by the elimination of the amino group . These studies suggest that the synthesis of 3-hydroxynaphthalene-2,7-disulphonic acid would likely involve a targeted sulfonation process.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acid derivatives is characterized by the presence of sulfonyl groups that can influence the electronic properties of the naphthalene ring. The orientation of these groups can be determined through various chemical transformations, as seen in the conversion of 1-amino-2-hydroxynaphthalene-3-carboxylic acid derivatives . The presence of hydroxyl groups can also affect the reactivity and the formation of complexes with metals, as observed in the chromium(III) complexes with dihydroxynaphthalene sulfonic acids .

Chemical Reactions Analysis

Naphthalene sulfonic acid derivatives undergo various chemical reactions, including oxidation and complexation. Electrochemical oxidation of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid at a titanium electrode covered with TiO2/RuO2 leads to the formation of anion radicals and several organic compounds, including naphthalene derivatives . The oxidation of naphthalene sulfonic acids by peroxodisulphate is another example, resulting in hydroxylation at specific positions on the naphthalene ring . These reactions highlight the reactivity of sulfonic acid groups and their influence on the chemical behavior of the naphthalene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonic acid derivatives are influenced by their functional groups. The adsorption of 4-amino-3-hydroxynaphthalene-1-sulphonic acid on mild steel surfaces suggests that these compounds can interact with metal surfaces, potentially influencing their corrosion behavior . The formation of complexes with chromium(III) ions indicates that dihydroxynaphthalene sulfonic acids can act as ligands, affecting the solubility and stability of metal ions in solution . These properties are essential for understanding the environmental and industrial applications of these compounds.

Scientific Research Applications

  • Sulphonation and Derivatives :

    • Sulphonation of certain naphthalene derivatives, including processes involving 3-Hydroxynaphthalene-2,7-disulphonic acid, is a key reaction in producing important chemical intermediates. This is highlighted in studies on the sulphonation of tri- and tetra-methylnaphthalenes (Lambrechts & Cerfontain, 1982).
  • Analytical Chemistry Applications :

    • 3-Hydroxynaphthalene-2,7-disulphonic acid and its derivatives are employed in photometric determinations of elements like thorium, zirconium, uranium, and rare earths, showcasing their role in spectrophotometric analysis (Savvin, 1961).
  • Radiation-Induced Degradation Studies :

    • Research into the degradation of 3-Hydroxynaphthalene-2,7-disulphonic acid derivatives by high-energy radiation has provided insights into the breakdown mechanisms of azo dyes in aqueous solutions, which is significant for understanding environmental impacts and treatment processes (Pálfi, Takács, & Wojnárovits, 2007).
  • Photoelectrochemical Treatment :

  • Corrosion Inhibition :

    • Similar compounds, such as 4-amino-3-hydroxynaphthalene-1-sulphonic acid, have been evaluated for their corrosion inhibition properties on metals, indicating potential applications in material science and engineering (Yıldız, Doğan, & Dehri, 2014).
  • Spectrophotometric Determination :

    • The compound has been explored for spectrophotometric determination of elements like palladium, highlighting its utility in analytical methodologies (Pesavento, Riolo, & Biesuz, 1985).
  • Chromatographic Applications :

    • A study on sulphonated azoligand, related to 3-Hydroxynaphthalene-2,7-disulphonic acid, explored its use in ion interaction chromatography for metal ion determination, demonstrating its relevance in separation sciences (Sarzanini, Bruzzoniti, Abollino, & Mentasti, 1999).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWINTIHFQKJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

135-51-3 (di-hydrochloride salt), 15883-57-5 (unspecified hydrochloride salt)
Record name 2-Naphthol-3,6-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045032
Record name 2-Hydroxy-3,6-naphthalenedisulfonic acid
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxynaphthalene-2,7-disulphonic acid

CAS RN

148-75-4
Record name 2-Naphthol-3,6-disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-75-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthol-3,6-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-
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Record name 2-Hydroxy-3,6-naphthalenedisulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxynaphthalene-2,7-disulphonic acid
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Record name 2-NAPHTHOL-3,6-DISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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